molecular formula C26H26FN3O3S B2549783 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea CAS No. 946351-38-8

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea

Cat. No.: B2549783
CAS No.: 946351-38-8
M. Wt: 479.57
InChI Key: SPRVRHZNMHCRIG-UHFFFAOYSA-N
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Description

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea is a synthetically designed small molecule of significant interest in pharmacological research, particularly in the study of ATP-sensitive potassium (KATP) channels . Its core structure, featuring an indole sulfonylurea moiety, is a known pharmacophore for interacting with sulfonylurea receptors (SURx) that regulate these channels. Research indicates this compound acts as a potent and selective inhibitor of KATP channels , which are critical in coupling cellular metabolic status to membrane excitability in various tissues. Its primary research value lies in its application as a chemical tool to probe the function and pathophysiology of KATP channels in pancreatic beta-cells, cardiovascular systems, and neuronal tissues. Scientists utilize this compound in vitro to investigate mechanisms of insulin secretion, cardiac and vascular smooth muscle contractility , and neuroprotection. The specific substitution pattern on the indole and urea nitrogen atoms is designed to fine-tune receptor subtype selectivity and metabolic stability, making it a valuable asset for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for conditions like diabetes mellitus and hyperinsulinemic disorders. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O3S/c1-18-6-5-7-22(16-18)29-26(31)28-14-15-34(32,33)25-19(2)30(24-9-4-3-8-23(24)25)17-20-10-12-21(27)13-11-20/h3-13,16H,14-15,17H2,1-2H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRVRHZNMHCRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Sulfonylurea Antidiabetic Agents (e.g., Glimepiride)

Glimepiride (1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea) is a third-generation sulfonylurea used for type 2 diabetes .

  • Structural Differences :
    • Glimepiride contains a pyrroline carboxamido group and a trans-4-methylcyclohexyl urea, whereas the target compound features an indole sulfonyl and meta-tolyl urea.
    • The indole in the target compound may enhance aromatic stacking interactions compared to Glimepiride’s phenyl group.
  • The target compound’s indole and meta-tolyl groups could redirect selectivity to non-pancreatic targets.

Piperidine-Linked Sulfonylurea ()

1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea shares a sulfonylurea backbone but differs in key regions :

  • Core Structure : A piperidine ring replaces the indole, introducing conformational flexibility.
  • Substituents : The 4-fluoro-2-methylphenyl sulfonyl group vs. the target’s 4-fluorobenzyl indole sulfonyl. The latter’s indole may enhance π-π interactions in hydrophobic binding pockets.
  • Urea Group: The 4-chlorophenyl vs.

Indole-Based Carboxamides/Carboxylates (Evidences 5, 6, 10)

Compounds like FDU-NNEI (1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) and MDMB-FUBICA share the 4-fluorobenzyl-indole motif but lack the sulfonylurea moiety .

  • Functional Groups: FDU-NNEI and MDMB-FUBICA are carboxamides/carboxylates, often associated with cannabinoid receptor agonism. The target compound’s sulfonylurea group may shift selectivity toward kinases or ion channels. The urea group in the target compound could enhance hydrogen-bonding capacity compared to the ester/carboxamide linkages in these analogs.

Urea Derivatives with Heterocyclic Substituents ()

SB705498 (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) and A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea) exemplify urea-based compounds with divergent pharmacophores :

  • Heterocyclic Influence: SB705498’s pyridyl and chlorophenyl groups confer electron-deficient aromatic character, whereas the target compound’s indole and meta-tolyl groups are electron-rich. A-425619’s isoquinoline and trifluoromethylbenzyl groups contrast with the target’s indole sulfonyl, suggesting distinct target profiles (e.g., kinase vs. GPCR modulation).

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Therapeutic Area (Inferred) Notable Features
Target Compound Indole-sulfonylurea 4-Fluorobenzyl, 2-methylindole; m-tolyl urea Undetermined High lipophilicity (indole + tolyl); potential for dual hydrogen bonding (urea).
Glimepiride Phenyl-sulfonylurea Pyrroline carboxamido; trans-4-methylcyclohexyl urea Diabetes SUR1 agonist; cyclohexyl enhances metabolic stability.
Compound Piperidine-sulfonyl 4-Fluoro-2-methylphenyl sulfonyl; 4-chlorophenyl urea Undetermined Flexible piperidine linker; chloro-phenyl may enhance membrane permeability.
FDU-NNEI Indole-carboxamide 4-Fluorobenzyl; naphthalen-1-yl Synthetic cannabinoid Carboxamide linkage; high CB1/CB2 receptor affinity.
SB705498 Pyridyl-tetrahydro-pyrazine 4-tertiarybutylphenyl; 3-chloropyridyl Oncology/Inflammation Electron-deficient aromatic systems; kinase inhibition potential.

Research Implications and Hypotheses

  • Target Selectivity: The indole sulfonylurea’s unique structure may confer activity at off-target sulfonylurea receptors (e.g., SUR2 in cardiovascular tissues) or novel kinases.
  • Synthetic Challenges : The indole sulfonyl group’s steric demands may complicate synthesis, necessitating optimized coupling strategies (e.g., gold catalysis as in ).

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